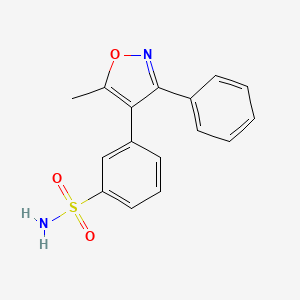

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

説明

BenchChem offers high-quality 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTHRXSCXPHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741522 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386273-25-2 | |

| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a notable structural isomer of the well-characterized COX-2 inhibitor, Valdecoxib. While direct experimental data for this specific meta-substituted isomer is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences from the extensive data on its para-substituted counterpart, and incorporates computational predictions to offer a robust profile for research and drug development purposes. This guide covers the physicochemical properties, synthesis, and a theoretical exploration of its potential biological activity, with a focus on its relationship to cyclooxygenase (COX) inhibition.

Introduction: The Significance of Isomeric Specificity in COX-2 Inhibition

The diarylisoxazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant therapeutic applications. The archetypal molecule in this class, Valdecoxib, is 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.[1] The specificity of the sulfonamide group's position on the phenyl ring is a critical determinant of biological activity. This guide focuses on the meta-isomer, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, which is recognized primarily as an impurity in the synthesis of Parecoxib, a prodrug of Valdecoxib.[2] Understanding the properties of this isomer is crucial for purity analysis in pharmaceutical manufacturing and for exploring the structure-activity relationships (SAR) that govern COX-2 inhibition. The subtle shift in the sulfonamide group's position from the para to the meta position can significantly alter the molecule's interaction with the target enzyme, thereby affecting its efficacy and selectivity.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | N/A |

| CAS Number | 386273-25-2 | [2][3] |

| Molecular Formula | C₁₆H₁₄N₂O₃S | [3][4] |

| Molecular Weight | 314.36 g/mol | [3][4] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available. For comparison, Valdecoxib's is 162-164°C. | [5] |

| Solubility | Soluble in Methanol, DMSO, DMF, Acetonitrile. Poorly soluble in water (predicted). | [6] |

| pKa | Not available. The sulfonamide group suggests acidic properties. | Inferred |

Synthesis and Characterization

The synthesis of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide would likely follow established methodologies for the creation of diarylisoxazole derivatives, with the key distinction being the use of a meta-substituted benzenesulfonamide precursor. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Protocol (Hypothetical)

-

Diazotization: 3-Aminobenzenesulfonamide is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Oxime Formation: 1-Phenyl-1,2-butanedione is reacted with hydroxylamine hydrochloride to form the mono-oxime intermediate.

-

Condensation and Cyclization: The diazonium salt from step 1 is coupled with the oxime from step 2 under basic conditions. The resulting intermediate undergoes spontaneous cyclization to form the isoxazole ring, yielding 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Characterization

While specific spectral data for this compound is scarce in the literature, the following techniques would be essential for its structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the aromatic rings.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonamide (S=O and N-H stretches) and the isoxazole ring would be expected.

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

Pharmacological Profile: A Theoretical Perspective

The biological activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide has not been extensively reported. However, based on the well-established pharmacology of its para-isomer, Valdecoxib, we can formulate a hypothesis regarding its potential as a COX inhibitor.

The Cyclooxygenase (COX) Pathway and Inhibition

Caption: The arachidonic acid cascade and the predicted site of action.

Valdecoxib is a potent and selective inhibitor of COX-2.[7] This selectivity is attributed to the interaction of its sulfonamide group with a specific side pocket in the COX-2 active site, which is absent in COX-1. The para position of the sulfonamide group in Valdecoxib allows for optimal orientation within this pocket.

For 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, the meta position of the sulfonamide group would likely alter its ability to effectively bind to the COX-2 side pocket. This could potentially lead to:

-

Reduced Potency: The binding affinity for COX-2 may be lower compared to Valdecoxib.

-

Altered Selectivity: The change in geometry might affect the selectivity for COX-2 over COX-1.

In Silico (Computational) Analysis

In the absence of experimental data, computational modeling provides a valuable tool for predicting the biological activity of this isomer.

Workflow for In Silico Prediction of COX-2 Inhibition:

Caption: A workflow for the computational assessment of COX-2 inhibition.

In silico studies on various benzenesulfonamide isomers have shown that the position of the sulfonamide group is a critical factor for COX-2 selectivity.[3] It is plausible that molecular docking simulations would predict a lower binding affinity for the meta-isomer compared to the para-isomer within the COX-2 active site.

Potential Applications and Future Directions

While 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is currently viewed as an impurity, a comprehensive understanding of its properties holds value in several areas:

-

Pharmaceutical Quality Control: Detailed analytical data for this compound is essential for developing robust methods to detect and quantify it in drug manufacturing processes.

-

Structure-Activity Relationship (SAR) Studies: This isomer serves as a valuable negative or weakly active control in SAR studies aimed at designing novel COX-2 inhibitors with improved potency and selectivity.

-

Exploratory Drug Discovery: Although predicted to be less active, experimental validation of its biological activity could reveal unexpected pharmacological properties.

Future research should focus on the experimental validation of the predicted physicochemical and biological properties of this compound. This includes its synthesis and purification, detailed spectroscopic characterization, and in vitro assays to determine its inhibitory activity against COX-1 and COX-2.

Conclusion

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide represents an important, albeit understudied, molecule in the landscape of COX-2 inhibitors. As a structural isomer of Valdecoxib, its distinct chemical properties, arising from the meta-position of the benzenesulfonamide group, are predicted to result in a significantly different pharmacological profile. This technical guide, by consolidating known information and providing a theoretical framework for its properties and potential activity, aims to serve as a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this compound.

References

- CN1205193C, "Crystalline form of 4-[5-methyl-3-phenylisoxazol)-4-yl] benzenesulfonamide," Google Patents. [Online].

-

King Scientific. 386273-25-2 | MFCD26743608. Available from: [Link]

- Mamatha, M., et al. "AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 9, no. 3, 2020, pp. 889-893.

- Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2." Journal of medicinal chemistry, vol. 43, no. 5, 2000, pp. 775-7.

-

PubChem. Valdecoxib. Available from: [Link]

- Ghorab, M. M., et al. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." Pharmaceuticals (Basel), vol. 15, no. 9, 2022, p. 1148.

-

PubChem. Valdecoxib. Available from: [Link]

-

World Journal of Pharmaceutical Research. "Cyclodextrin nanosponge preparation for valdecoxib evaluation." Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]

- 5. Cyclodextrin nanosponge preparation for valdecoxib evaluation. [wisdomlib.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Parecoxib)

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, known pharmaceutically as Parecoxib. As the first injectable cyclooxygenase-2 (COX-2) selective inhibitor, its unique characteristics as a water-soluble prodrug are critical to its formulation, stability, and in vivo efficacy.[1][2] This document synthesizes experimental data and theoretical principles to offer field-proven insights for researchers and developers. We will explore its molecular structure, solubility, stability profile, and the analytical methodologies essential for its characterization. The guide is structured to explain not just the properties themselves, but the causal relationships between these properties and the compound's clinical performance.

Compound Identification and Significance

Parecoxib is the N-acylsulfonamide prodrug of Valdecoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID).[1] The addition of a propanamide group to Valdecoxib's sulfonamide moiety creates a water-soluble compound suitable for parenteral administration.[2] Following intravenous or intramuscular injection, Parecoxib is rapidly and completely hydrolyzed by hepatic carboxyesterases in vivo to yield the active moiety, Valdecoxib, and propionic acid.[1][3] This bioactivation is central to its therapeutic action for the short-term treatment of postoperative pain.[4]

Table 1: Core Compound Identifiers for Parecoxib and its Sodium Salt

| Identifier | Parecoxib (Free Acid) | Parecoxib Sodium (Active Formulation) |

| IUPAC Name | N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanamide[2] | Sodium N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanoylazanide[5] |

| Synonyms | SC-69124[1] | Dynastat, SC-69124A[6] |

| CAS Number | 198470-84-7[2] | 198470-85-8[6] |

| Molecular Formula | C₁₉H₁₈N₂O₄S[2] | C₁₉H₁₇N₂NaO₄S[6] |

| Molecular Weight | 370.42 g/mol [2] | 392.40 g/mol [6] |

Key Physicochemical Properties

The clinical utility of Parecoxib is directly derived from its distinct physicochemical profile, particularly the properties of its sodium salt, which is the form used in pharmaceutical formulations.

Solubility

The enhanced water solubility of Parecoxib sodium is its most significant formulation advantage over other coxibs. This property is engineered by the propanamide group, which allows for the creation of a highly soluble sodium salt.

-

Aqueous Solubility : Parecoxib sodium is described as being freely soluble to very soluble in water.[3][7] The formulated drug product is soluble in 0.9% saline at concentrations greater than 50 mg/mL.[3] This high aqueous solubility enables the preparation of a sterile, injectable solution for rapid administration and onset of action.

-

Organic Solvent Solubility : It exhibits solubility in various organic solvents, which is crucial for analytical method development. Reported solubilities include:

This solubility profile is fundamental to its design as an injectable prodrug, bypassing the need for complex solubilizing excipients often required for poorly soluble NSAIDs.

Melting Point

The melting point is a critical parameter for assessing the purity and crystalline form of a substance. There is some variation in the reported melting points for Parecoxib and its sodium salt, which may be attributable to different polymorphic forms or experimental conditions.

-

Parecoxib (Free Acid) : 148.9-151 °C[6]

-

Parecoxib Sodium : Reported values range from approximately 177°C to a higher range of 271.5-275°C.[6][8][9] This significant variation suggests the potential for different crystalline or hydrated forms of the salt.

Lipophilicity (LogP)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

XLogP : The computationally predicted octanol-water partition coefficient (XLogP) for the free acid form of Parecoxib is approximately 3.68.[10] This value indicates a relatively high lipophilicity for the parent molecule, which is masked in the sodium salt form to enhance aqueous solubility. Once converted to Valdecoxib, this lipophilicity is essential for penetrating tissues to reach the site of inflammation and inhibit the COX-2 enzyme.

Dissociation Constant (pKa)

Table 2: Summary of Key Physicochemical Data for Parecoxib

| Property | Value | Significance & Implication |

| Appearance | White to off-white crystalline powder/solid[3][8] | Indicator of purity; suitable for sterile powder formulation. |

| Aqueous Solubility (Sodium Salt) | >50 mg/mL in 0.9% Saline[3] | Enables parenteral (IV/IM) administration for rapid onset of analgesia. |

| Melting Point (Sodium Salt) | 177°C to 275°C (Varies)[8][9] | Critical for identity and purity testing; variation suggests polymorphism. |

| XLogP (Free Acid) | 3.68 (Calculated)[10] | High lipophilicity of the core structure is essential for the active metabolite (Valdecoxib) to exert its effect. |

| Protein Binding | 98%[2] | High protein binding affects the distribution and free concentration of the drug. |

Bioactivation and Mechanism of Action

The therapeutic value of Parecoxib is contingent on its efficient conversion to Valdecoxib. This structural relationship is the cornerstone of its design.

The Prodrug Concept

Parecoxib itself is pharmacologically inactive. Its sole purpose is to serve as a water-soluble carrier for the active drug, Valdecoxib. This is a classic example of prodrug strategy to overcome the poor aqueous solubility of a parent compound.

Metabolic Conversion

Upon entering systemic circulation, Parecoxib is rapidly metabolized.

-

Enzymatic Hydrolysis : Hepatic carboxyesterases cleave the propanamide bond.[1]

-

Products : This hydrolysis yields the active drug, Valdecoxib, and propionic acid, a naturally occurring fatty acid.[2]

-

Pharmacokinetics : The conversion is extremely rapid, with the biological half-life of Parecoxib being approximately 22 minutes.[2] The resulting active metabolite, Valdecoxib, has a much longer half-life of about 8 hours, providing sustained analgesic and anti-inflammatory effects.[2]

Caption: Metabolic activation of Parecoxib to Valdecoxib and its COX-2 inhibition pathway.

Analytical Methodologies and Stability

Robust analytical methods are essential for quality control, formulation development, and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Purity and Assay Determination by RP-HPLC

-

Objective : To quantify Parecoxib and its potential impurities in a drug substance or product.

-

Rationale : Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for separating and quantifying small organic molecules based on their hydrophobicity. It provides high resolution, sensitivity, and reproducibility.[11]

-

Methodology :

-

Column : Zorbax XDB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[11]

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M Potassium Phosphate) and organic solvents (e.g., acetonitrile, methanol).[11]

-

Flow Rate : 1.0 mL/min.[11]

-

Detection : UV-Vis detector at 245 nm.[11]

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Quantification : Compare the peak area of the analyte to that of a certified reference standard.

-

Caption: Standard experimental workflow for RP-HPLC analysis of Parecoxib.

Stability Profile

The stability of Parecoxib sodium is crucial for its shelf-life and clinical use.

-

pH-Dependent Stability : The stability of Parecoxib in solution is highly dependent on pH. Studies show that its stability increases with increasing pH, reaching a plateau between pH 7 and 9.[12]

-

Degradation : It is susceptible to degradation under strong alkaline conditions.[13] Forced degradation studies also show significant degradation under oxidative stress (30.5%) and thermal stress (6.0%), with minor degradation in acidic and basic conditions.[11]

-

Reconstituted Solution : The reconstituted solution has demonstrated chemical and physical stability for up to 24 hours at 25°C.[4] However, certain diluents can cause issues. Reconstitution with Lactated Ringer's (LR) solution can lead to the precipitation of the free acid form of the drug due to the pH of the diluent.[14] Therefore, diluents like 0.9% Sodium Chloride or 5% Dextrose are recommended.[14]

Conclusion

The physicochemical properties of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Parecoxib) are a masterful example of rational drug design. By employing a prodrug strategy, the inherent poor solubility of the active Valdecoxib moiety was overcome, leading to the development of a vital parenteral analgesic for acute pain management. Its high aqueous solubility, rapid in vivo conversion, and well-characterized stability profile are the core attributes that define its clinical utility. A thorough understanding of these properties, from solubility and pKa to analytical behavior and stability, is indispensable for scientists engaged in the research, development, and quality control of this important therapeutic agent.

References

-

Fengchen Group. Parecoxib Sodium BP EP USP CAS 197502-82-2 Manufacturers and Suppliers. Available from: [Link]

-

DrugFuture. Parecoxib. Available from: [Link]

-

European Medicines Agency. Dynastat, INN-parecoxib. Available from: [Link]

-

ResearchGate. Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug | Request PDF. Available from: [Link]

-

PubChem. Parecoxib | C19H18N2O4S | CID 119828. Available from: [Link]

-

Wikipedia. Parecoxib. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. parecoxib | Ligand page. Available from: [Link]

-

PubMed Central. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. Available from: [Link]

-

IOSR Journal. Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chromatography. Available from: [Link]

-

PubChem. Parecoxib Sodium | C19H17N2NaO4S | CID 15895902. Available from: [Link]

-

Pharmaffiliates. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. Available from: [Link]

-

European Medicines Agency. Dynastat, INN - parecoxib. Available from: [Link]

-

NIH. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. Available from: [Link]

-

PubMed. Stability of reconstituted parecoxib for injection with commonly used diluents. Available from: [Link]

Sources

- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parecoxib - Wikipedia [en.wikipedia.org]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. apexbt.com [apexbt.com]

- 6. Parecoxib [drugfuture.com]

- 7. alfa-api.com [alfa-api.com]

- 8. Parecoxib Sodium BP EP USP CAS 197502-82-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. PARECOXIB SODIUM CAS#: 198470-85-8 [m.chemicalbook.com]

- 10. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. Stability of reconstituted parecoxib for injection with commonly used diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (CAS Number 386273-25-2): An Impurity of Parecoxib

A Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development. It delves into the scientific context of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a known impurity of the pharmaceutical agent Parecoxib. The significance of any pharmaceutical impurity is intrinsically linked to its parent compound. Therefore, a comprehensive understanding of Parecoxib—its mechanism, synthesis, and clinical application—is paramount to appreciating the role and control of its impurities. This guide is structured to provide that essential context, leading to a focused examination of the impurity itself.

Section 1: Parecoxib - The Clinical Context

Parecoxib, sold under the brand name Dynastat among others, is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is a water-soluble and injectable prodrug of valdecoxib, which is the active therapeutic agent.[1][2] This formulation allows for intravenous (IV) or intramuscular (IM) administration, making it particularly useful in a perioperative setting for the short-term management of acute postoperative pain when patients are unable to take oral medications.[1][2][3]

Developed by Pfizer, Parecoxib has been approved for medical use in the European Union since 2002.[2][4] However, it is not approved in the United States.[2][5][6] In 2005, the U.S. Food and Drug Administration (FDA) issued a non-approvable letter for Parecoxib.[5][6][7] While the precise reasons were not publicly detailed, concerns regarding cardiovascular risks, a class effect for COX-2 inhibitors, and rare but severe skin reactions associated with its active metabolite, valdecoxib, are thought to be contributing factors.[2]

Section 2: Unraveling the Mechanism of Action

The therapeutic effects of Parecoxib are not direct but are exerted through its active metabolite, valdecoxib.[8][9][10]

From Prodrug to Active Agent: A Rapid Conversion

Following administration, Parecoxib is rapidly and almost completely hydrolyzed in the liver by enzymatic action, specifically hepatic carboxylesterases, into valdecoxib and propionic acid.[9][10][11] This conversion is swift, with Parecoxib having a plasma half-life of approximately 22 minutes.[9][12]

Selective COX-2 Inhibition

Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.[1][10] The cyclooxygenase enzymes, COX-1 and COX-2, are critical in the synthesis of prostaglandins from arachidonic acid.[10]

-

COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the gastrointestinal tract and in platelet aggregation.[10]

-

COX-2 is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[1][8]

By selectively inhibiting COX-2, valdecoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][10][11][12] This selectivity for COX-2 over COX-1 is a key feature, as it is designed to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][10]

Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

Caption: Mechanism of action of Parecoxib.

Pharmacokinetics

| Parameter | Parecoxib (Prodrug) | Valdecoxib (Active Metabolite) |

| Absorption | Rapidly and completely absorbed after IV/IM injection.[8] | Formed rapidly via hydrolysis of Parecoxib.[10] |

| Distribution | Volume of distribution: 55 L (IV).[12] | Widely distributed; 98% bound to plasma proteins.[8][12] |

| Metabolism | Rapidly hydrolyzed in the liver to valdecoxib.[11][12] | Extensively metabolized in the liver by CYP3A4 and CYP2C9 isoenzymes and glucuronidation.[9][12] |

| Elimination Half-life | ~22 minutes[12] | ~8 hours[8][12] |

| Excretion | Not excreted unchanged. | Metabolites are primarily excreted in the urine (about 70%) and feces.[8][9][10] |

Section 3: Synthesis of Parecoxib and the Genesis of Impurities

The synthesis of Parecoxib is a multi-step process that can give rise to various impurities. Understanding these synthetic routes is crucial for identifying potential by-products, including 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. A common pathway involves the synthesis of the active metabolite, valdecoxib, followed by its reaction with propionic anhydride to form Parecoxib.[13][14]

One described method starts with 1,2-diphenylethanone, which undergoes sulfonation.[13] The resulting intermediate is then condensed with acetyl chloride and cyclized with hydroxylamine hydrochloride to form 4-(5-methyl-3-phenyl-4-isoxazole)benzenesulfonic acid.[13] This is followed by chlorination and ammonolysis to produce valdecoxib.[13]

Another approach uses 5-methyl-3,4-diphenylisoxazole as the starting material, which undergoes chlorosulfonation, acylation, and salification to yield Parecoxib sodium.[15]

Generalized Synthetic Workflow and Impurity Formation

Caption: Potential sources of impurities in Parecoxib synthesis.

Impurities such as 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide can arise from several sources:

-

Starting materials and intermediates: Unreacted starting materials or intermediates from preceding steps.

-

Side reactions: Competing reactions that form structurally related but undesired compounds. The "meta isomer" is a potential impurity.

-

Degradation products: Degradation of the final product under various stress conditions (e.g., acid, base, oxidation, light, heat).[16]

The specific impurity, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a positional isomer of the sulfonamide group on the phenyl ring. Its formation is likely due to the presence of meta-directing influences during the sulfonation step of the synthesis.

Section 4: Focus on the Core - 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

This compound is identified as an impurity of Parecoxib and a related substance of valdecoxib.[17][18]

Chemical Profile

| Property | Value |

| Chemical Name | 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide |

| CAS Number | 386273-25-2[18][19][] |

| Molecular Formula | C16H14N2O3S[18][19] |

| Molecular Weight | 314.36 g/mol [19] |

| Synonyms | Parecoxib benzenesulfonamide Impurity, Valdecoxib Impurity B[17][18] |

Significance in Drug Development

As a pharmaceutical impurity, the primary concern is its potential impact on the safety and efficacy of the final drug product. Regulatory agencies require stringent control over impurities. The presence of even small amounts of an impurity can necessitate:

-

Toxicological studies: To assess the impurity's potential for harm.

-

Process optimization: To minimize its formation during synthesis.

-

Development of analytical methods: To accurately detect and quantify its presence in each batch of the drug substance.

While one commercial source suggests this compound is a potent carbonic anhydrase inhibitor used in glaucoma treatment and as a lead for anticancer drugs, this appears to be a misattribution, as the primary literature does not support this claim for this specific molecule.[21] Its role is firmly established as a reference standard for quality control in the manufacturing of Parecoxib.[18]

Section 5: Analytical Methodologies for Detection and Quantification

The control of impurities requires robust and validated analytical methods. For Parecoxib and its related substances, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[16][22]

Protocol: UPLC-MS/MS for Parecoxib and Valdecoxib in Plasma

This method is crucial for pharmacokinetic studies, allowing for the simultaneous determination of the prodrug and its active metabolite.

Objective: To quantify Parecoxib and its active metabolite Valdecoxib in biological matrices (e.g., beagle or rat plasma).[22][23]

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Validation: The method must be validated for linearity, precision, accuracy, specificity, and stability to ensure reliable results, as is standard practice in regulated bioanalysis.

Section 6: Clinical Significance and Regulatory Perspective

The control of impurities like 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a critical aspect of ensuring the safety and quality of the final drug product. The presence of unknown or uncontrolled impurities can introduce unforeseen toxicities and affect the stability of the drug. Therefore, the in-depth characterization and quantification of such compounds are not merely an academic exercise but a regulatory necessity for drug approval and manufacturing.

Conclusion

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a significant molecule within the context of the pharmaceutical manufacturing of Parecoxib. While not a therapeutic agent itself, its role as an impurity underscores the complexities of drug synthesis and the rigorous standards required to ensure patient safety. This guide has provided a comprehensive overview, from the clinical application and mechanism of the parent drug to the analytical methods required to control this specific impurity, offering a valuable resource for professionals in the field.

References

- Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.

- PAREBREX PARECOXIB - FDA Verific

- What is the mechanism of Parecoxib Sodium? (2024).

- Parecoxib. (2024). Wikipedia.

- Parecoxib: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.

- Parecoxib: What is it and is it FDA approved? (2005). Drugs.com.

- Synthesis method of parecoxib sodium. (n.d.).

- What is Parecoxib Sodium used for? (2024).

- PARECOXIB – Application in Therapy and Current Clinical Research. (n.d.). Clinical Trials Arena.

- Parecoxib. (n.d.). Deranged Physiology.

- PARECOXIB. (n.d.). Pfizer.

- Parecoxib. (n.d.). PubChem.

- Results of clinical trials with parecoxib on pain intensity and pain relief. (n.d.).

- Method for preparing Parecoxib. (n.d.).

- Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study. (2020). PubMed Central.

- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. (n.d.).

- Parecoxib preparation method. (n.d.).

- FDA rejects parecoxib, only injectable COX-2 inhibitor. (2005). Medscape.

- The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization d

- FDA rejects Pfizer's COX-2 Dynastat. (2005).

- Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis. (n.d.). PubMed Central.

- Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug. (2017). Ingenta Connect.

- FDA rejects parecoxib, only injectable COX-2 inhibitor. (2005). Medscape.

- Preparation method of parecoxib sodium. (n.d.).

- The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization d

- Simultaenous Quantification Of Parecoxib And Its Potential Impurities In Injection Formulation By Reversed Phase Chrom

- Validated Stability-indicating RP-HPLC Method for the Determination of Parecoxib Sodium and Degradation Impurities in Bulk Drug. (n.d.).

- Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies. (2020).

- CAS 386273-25-2 3-(5-methyl-3-phenylisoxazol-4-yl... (n.d.). BOC Sciences.

- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. (n.d.). MySkinRecipes.

- 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonaMide | 386273-25-2. (n.d.). ChemicalBook.

- Parecoxib benzenesulfonamide Impurity. (n.d.). SRIRAMCHEM.

Sources

- 1. What is Parecoxib Sodium used for? [synapse.patsnap.com]

- 2. Parecoxib - Wikipedia [en.wikipedia.org]

- 3. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatimes.com [pharmatimes.com]

- 5. medscape.com [medscape.com]

- 6. medscape.com [medscape.com]

- 7. drugs.com [drugs.com]

- 8. youtube.com [youtube.com]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 11. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mims.com [mims.com]

- 13. CN102329277A - Method for preparing Parecoxib - Google Patents [patents.google.com]

- 14. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]

- 15. Synthesis method of parecoxib sodium - Eureka | Patsnap [eureka.patsnap.com]

- 16. Validated Stability-indicating RP-HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]

- 17. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonaMide | 386273-25-2 [chemicalbook.com]

- 18. Parecoxib benzenesulfonamide Impurity - SRIRAMCHEM [sriramchem.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 21. 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide [myskinrecipes.com]

- 22. Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib Concentrations in Beagle Plasma by UPLC-MS/MS and Application for Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clinicaltrials.eu [clinicaltrials.eu]

- 25. dovepress.com [dovepress.com]

- 26. The safety profile of parecoxib for the treatment of postoperative pain: a pooled analysis of 28 randomized, double-blind, placebo-controlled clinical trials and a review of over 10 years of postauthorization data - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

An In-Depth Technical Guide to the Mechanism of Action of Valdecoxib

Preamble: Deconstructing the Target Molecule

The compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, more systematically known as 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide , is the potent, selective, non-steroidal anti-inflammatory drug (NSAID) Valdecoxib [1][2][3]. This guide provides a detailed examination of its molecular mechanism of action, grounded in its role as a highly selective cyclooxygenase-2 (COX-2) inhibitor. We will explore the pharmacokinetics of its prodrug, Parecoxib, the biochemical cascade it modulates, and the experimental methodologies required to validate its activity.

Section 1: The Prodrug-to-Active Moiety Conversion: A Strategic Delivery

Valdecoxib itself is the active pharmacological substance, but for parenteral administration (intravenous or intramuscular), it is delivered as the water-soluble prodrug, Parecoxib [4][5][6]. Understanding this biotransformation is critical to appreciating its clinical application and pharmacokinetic profile.

Upon administration, Parecoxib, an N-acylsulfonamide, undergoes rapid and near-complete hydrolysis in the liver. This conversion is facilitated by hepatic carboxylesterases, which cleave the propanamide group to yield the active moiety, Valdecoxib, and propionic acid[4][7]. This process is exceptionally efficient, with the plasma half-life of Parecoxib being approximately 22 minutes[4][7][8]. In stark contrast, the resulting active Valdecoxib has a significantly longer elimination half-life of about 8 hours, allowing for sustained therapeutic action[4][7][8].

This prodrug strategy is a deliberate design choice. Valdecoxib has low aqueous solubility, making it unsuitable for injection[9]. The addition of the propanamide group to create Parecoxib renders the molecule water-soluble, enabling its formulation for parenteral use, particularly in perioperative settings where oral administration is not feasible[4][5].

Section 2: The Core Mechanism: Selective Inhibition of Cyclooxygenase-2

The therapeutic effects of Valdecoxib—analgesic, anti-inflammatory, and antipyretic—are a direct consequence of its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[10][11][12][13].

The Cyclooxygenase Isoforms: COX-1 vs. COX-2

To grasp the significance of this selectivity, one must first distinguish between the two primary COX isoforms:

-

COX-1: This is a constitutively expressed enzyme found in most tissues[14]. It plays a crucial homeostatic role, synthesizing prostaglandins that protect the gastric lining, maintain renal blood flow, and mediate platelet aggregation[14][15][16][17]. Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs[14][18].

-

COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and growth factors[14][15][18][19]. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever[14][16][19][20].

The Arachidonic Acid Cascade

Both COX enzymes catalyze the committed step in the synthesis of prostanoids: the conversion of arachidonic acid to the unstable intermediate, Prostaglandin H2 (PGH2)[16][21][22]. PGH2 is then rapidly converted by various downstream synthases into a range of biologically active prostaglandins (PGE2, PGI2, etc.) and thromboxanes[23][24][25]. By targeting COX-2, Valdecoxib effectively cuts off the heightened production of pro-inflammatory prostaglandins at sites of injury or inflammation, without significantly disrupting the baseline, protective functions of COX-1[17][18].

Binding Affinity and Kinetics: A Quantitative Perspective

The selectivity of Valdecoxib is not merely qualitative; it is quantifiable through its differential binding affinity and inhibitory potency against the two COX isoforms. Studies have demonstrated that Valdecoxib binds to the active site of COX-2 with high affinity and specificity. The sulfonamide moiety of the Valdecoxib molecule is thought to interact with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, a key structural difference that underpins its selectivity[26][27].

| Parameter | Valdecoxib | Celecoxib | Rofecoxib | Etoricoxib | Source |

| COX-2 IC₅₀ (µM) | 0.005 | 0.05 | 0.5 | 5 | [28] |

| COX-1 IC₅₀ (µM) | 150 | >100 | >100 | >100 | [29] |

| Selectivity Ratio (IC₅₀ COX-1/COX-2) | ~30,000 | ~2,000 | ~200 | ~20 | Calculated |

| COX-2 K(D) (nM) | 2.6 - 3.2 | 1.6 - 2.3 | 51 | 260 | [26][29] |

| COX-2 Dissociation t₁/₂ (min) | ~98 | ~50 | - | - | [26][29] |

Table 1: Comparative in vitro potency and selectivity of Valdecoxib and other Coxibs.

As shown in Table 1, Valdecoxib is an exceptionally potent inhibitor of COX-2, with an IC₅₀ value in the single-digit nanomolar range.[28] Crucially, its IC₅₀ for COX-1 is several orders of magnitude higher, leading to a remarkable in vitro selectivity ratio.[29] Furthermore, its binding to COX-2 is characterized by a slow dissociation rate, resulting in a prolonged duration of enzyme inhibition from a single binding event.[26][29]

Section 3: Experimental Protocols for Mechanistic Validation

The validation of a selective COX-2 inhibitor's mechanism of action relies on a series of well-established in vitro and ex vivo assays. The causality behind these experimental choices is to move from a simplified system (recombinant enzyme) to a more complex, physiologically relevant environment (whole blood).

Protocol: In Vitro Recombinant COX Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Valdecoxib against purified recombinant human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain or prepare highly purified, active recombinant human COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare a stock solution of Valdecoxib in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a wide range of concentrations (e.g., from 1 pM to 200 µM).

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, a co-factor (e.g., hematin), and the appropriate enzyme (COX-1 or COX-2).

-

Inhibitor Incubation: Add the serially diluted Valdecoxib or vehicle control to the wells. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit inhibitor binding to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a fixed time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantification: Measure the amount of Prostaglandin E2 (PGE₂) produced using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Valdecoxib concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each enzyme. The selectivity index is then calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol: Human Whole Blood Assay (WBA)

Objective: To assess the ex vivo potency and selectivity of Valdecoxib in a physiological matrix that contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).

Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, consenting volunteers into heparinized tubes.

-

Inhibitor Addition: Aliquot the blood and immediately add various concentrations of Valdecoxib or vehicle control.

-

COX-1 Activity Measurement:

-

Allow the blood to clot at 37°C for 1 hour. This triggers platelet activation and COX-1-mediated conversion of arachidonic acid to Thromboxane B₂ (TxB₂), the stable metabolite of Thromboxane A₂.

-

Centrifuge to separate the serum.

-

Measure TxB₂ levels in the serum by ELISA or LC-MS/MS.

-

-

COX-2 Activity Measurement:

-

To a separate aliquot of heparinized blood, add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Incubate for 24 hours at 37°C.

-

Centrifuge to separate the plasma.

-

Measure PGE₂ levels in the plasma by ELISA or LC-MS/MS.

-

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of TxB₂ (COX-1 activity) and PGE₂ (COX-2 activity) production.

Conclusion

The mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib) is a paradigm of rational drug design. It functions as a highly potent and selective inhibitor of the COX-2 enzyme. This selectivity is achieved through specific molecular interactions within the enzyme's active site, allowing it to potently suppress the synthesis of pro-inflammatory prostaglandins while largely sparing the homeostatic functions of COX-1. This mechanism is further enabled by its administration as the soluble prodrug Parecoxib, which is rapidly converted to the active Valdecoxib in vivo. The validation of this mechanism is confirmed through a robust set of in vitro and ex vivo assays that quantify its superior potency and selectivity for COX-2, providing a clear biochemical basis for its clinical efficacy as an analgesic and anti-inflammatory agent.

References

- Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Google Vertex AI Search.

- PARECOXIB - Pfizer.Pfizer.

- What is the mechanism of Parecoxib Sodium? (2024).

- Cyclooxygenase-2 inhibitor.Wikipedia.

- Discovery and development of cyclooxygenase 2 inhibitors.Wikipedia.

- Dynastat, INN-parecoxib.European Medicines Agency (EMA).

- What are COX-2 inhibitors and how do they work? (2024).

- Parecoxib | C19H18N2O4S | CID 119828.PubChem.

- COX-2 Inhibitors: What They Are, Uses & Side Effects.Cleveland Clinic.

- Role and regulation of cyclooxygenase-2 during inflamm

- 6.10: Prostaglandin Synthesis. (2023). Biology LibreTexts.

- Characterization of celecoxib and valdecoxib binding to cyclooxygenase.PubMed.

- Synthesis of Prostaglandins (PG) and Thromboxanes (TX).

- The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief.PubMed.

- Valdecoxib | C16H14N2O3S | CID 119607.PubChem.

- valdecoxib.ClinPGx.

- Valdecoxib.Source not available.

- What is Parecoxib Sodium used for? (2024).

- BEXTRA® valdecoxib tablets.

- Introduction to Prostaglandin.

- Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2023). Medical Dialogues.

- Prostaglandin.Wikipedia.

- The Role of COX Enzymes in Pain and Inflamm

- Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.PubMed.

- Parecoxib: Uses, Dosage, Side Effects and More.MIMS Philippines.

- Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.

- Parecoxib: Uses, Dosage, Side Effects and More.MIMS Singapore.

- Parecoxib.Deranged Physiology.

- Characterization of celecoxib and valdecoxib binding to cyclooxygenase.Source not available.

- The pathway for the synthesis of prostaglandins, their respective...

- Parecoxib.Wikipedia.

- 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.SRIRAMCHEM.

- 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2.PubMed.

- 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

Sources

- 1. 3-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide - SRIRAMCHEM [sriramchem.com]

- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Parecoxib Sodium used for? [synapse.patsnap.com]

- 6. Parecoxib - Wikipedia [en.wikipedia.org]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. mims.com [mims.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 16. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 19. israelpharm.com [israelpharm.com]

- 20. The role of COX-2 in acute pain and the use of selective COX-2 inhibitors for acute pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 24. Prostaglandin - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. semanticscholar.org [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide

Foreword: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective biological activities of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. This molecule, a structural isomer of the well-established COX-2 inhibitor Valdecoxib, presents a compelling case for investigation as a novel anti-inflammatory agent and potentially as a candidate for other therapeutic applications. This document is structured to provide a comprehensive overview, from its chemical rationale to detailed experimental protocols, empowering you to explore its full potential.

Introduction: A Tale of Two Isomers and a Promising Pharmacophore

The compound 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide features a 5-methyl-3-phenylisoxazole core linked to a benzenesulfonamide moiety. This structural arrangement is highly reminiscent of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The key difference lies in the substitution pattern on the phenyl ring of the benzenesulfonamide group; our subject compound is a meta-substituted isomer, whereas Valdecoxib is para-substituted. This subtle change in geometry could have significant implications for its binding affinity and selectivity towards its biological targets, warranting a thorough investigation.

The isoxazole ring is a versatile scaffold in medicinal chemistry, known to be a component of various biologically active compounds with activities ranging from anti-inflammatory and analgesic to anticancer and antibacterial.[3][4][5][6] Similarly, the sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterials and diuretics. The combination of these two moieties in a single molecule, as seen in Valdecoxib and its prodrug Parecoxib, has proven to be a successful strategy for developing selective COX-2 inhibitors.[7][8][9]

The Prime Hypothesis: A Selective COX-2 Inhibitor

Given the striking structural similarity to Valdecoxib, the primary hypothesis is that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide acts as a selective inhibitor of COX-2.

The Cyclooxygenase (COX) Pathway: A Dual-Edged Sword

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[9] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the gastric lining, COX-2 is an inducible enzyme that is upregulated during inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. Therefore, selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of such adverse events.[9]

Proposed Mechanism of Action

We propose that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide will selectively bind to and inhibit the COX-2 enzyme. This selective inhibition is anticipated to block the production of pro-inflammatory prostaglandins at the site of inflammation, thereby reducing pain and swelling. The sulfonamide moiety is expected to play a crucial role in binding to a specific side pocket within the COX-2 active site, a feature that is absent in the COX-1 isoform and is responsible for the selectivity of diarylheterocyclic inhibitors like Valdecoxib.

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Beyond Inflammation: Exploring a Wider Therapeutic Landscape

While COX-2 inhibition is the most probable biological activity, the isoxazole-sulfonamide scaffold is known to interact with other biological targets. Therefore, it is prudent to consider other potential activities for this compound.

-

Antibacterial Activity: Sulfonamide drugs are known for their antibacterial properties by inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. The combination with an isoxazole ring has been explored for novel antibacterial agents.[10]

-

Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting pathways such as receptor tyrosine kinases.[11]

-

Antiviral Activity: Benzenesulfonamide derivatives have been investigated as inhibitors of viral entry, such as in the case of influenza hemagglutinin.[12] There are also reports of benzenesulfonamide-containing compounds acting as HIV-1 capsid inhibitors.[13][14]

A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized biological activities, a systematic experimental approach is essential. The following protocols provide a framework for the initial characterization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.

Synthesis and Characterization

The synthesis of the target compound can be approached through established synthetic routes for similar isoxazole derivatives.[15] Characterization will involve standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro COX-1/COX-2 Inhibition Assay

This is the cornerstone experiment to determine the compound's potency and selectivity as a COX inhibitor.

Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, heme, and the test compound or a reference inhibitor (e.g., Celecoxib, Valdecoxib). c. Initiate the reaction by adding arachidonic acid. d. After a set incubation period, add a chromogenic or fluorogenic substrate for the peroxidase reaction. e. Measure the absorbance or fluorescence to determine the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using a suitable software. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.aalto.fi [research.aalto.fi]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Parecoxib - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 10. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide: A Process-Related Impurity of Parecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a known process-related impurity of the injectable non-steroidal anti-inflammatory drug (NSAID) Parecoxib. As the meta-isomer of Valdecoxib, the active metabolite of Parecoxib, the presence of this impurity is of significant interest in the quality control and regulatory submission of Parecoxib sodium. This document delves into the origin of this impurity, its synthesis for use as a reference standard, and validated analytical methodologies for its detection and quantification. The insights provided herein are intended to support researchers, analytical scientists, and drug development professionals in ensuring the purity, safety, and efficacy of Parecoxib formulations.

Introduction: The Significance of Impurity Profiling in Parecoxib

Parecoxib is a parenterally administered prodrug that is rapidly hydrolyzed in vivo to its active moiety, Valdecoxib.[1][2] Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, exerting its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[3] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the therapeutic. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.

3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is a positional isomer of Valdecoxib, where the sulfonamide group is located at the meta position of the phenyl ring, as opposed to the para position in Valdecoxib. This structural similarity can present challenges in separation and analysis. Understanding the formation and control of this specific impurity is paramount for manufacturers of Parecoxib.

Genesis of the Impurity: A Mechanistic Perspective

The formation of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is intrinsically linked to the synthetic route of Parecoxib, specifically during the sulfonation of the precursor molecule, 5-methyl-3,4-diphenylisoxazole.[4] This reaction is a classic electrophilic aromatic substitution, where the choice of sulfonating agent and reaction conditions can influence the position of the incoming sulfonic acid group on the phenyl ring.

The Sulfonation Reaction and Isomer Formation

The directing effects of the substituents on the phenyl ring of 5-methyl-3,4-diphenylisoxazole govern the regioselectivity of the sulfonation reaction. The isoxazole ring system, attached to the phenyl ring, acts as a director for the incoming electrophile (SO₃ or a related species). While the desired product is the para-substituted isomer (which leads to Valdecoxib), the formation of the meta-isomer is a known side reaction.[4]

The isoxazole moiety is generally considered a deactivating group, which would typically favor meta-substitution. However, the overall electronic and steric effects are complex, leading to a mixture of isomers. The ratio of para to meta (and ortho) isomers is dependent on factors such as the sulfonating agent (e.g., chlorosulfonic acid, fuming sulfuric acid), temperature, and the presence of catalysts.[4]

Sources

Valdecoxib and its Core Scaffold: A Technical Guide to 3,4-Diarylisoxazole Benzenesulfonamides

Abstract

Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective second-generation non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This technical guide provides an in-depth analysis of the relationship between Valdecoxib and its core chemical structure, 3,4-diarylisoxazole benzenesulfonamide. It will delve into the synthesis, mechanism of action, structure-activity relationships, and the clinical journey of this once-promising therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Rise and Fall of a Selective COX-2 Inhibitor

Valdecoxib was developed to provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4] Marketed under the brand name Bextra, it was approved for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[2][5] Despite its efficacy, Valdecoxib was withdrawn from the market in 2005 due to concerns over an increased risk of serious cardiovascular events and severe skin reactions.[1][2] The story of Valdecoxib remains a crucial case study in drug development, highlighting the delicate balance between efficacy and safety, and the importance of understanding the nuanced pharmacology of selective enzyme inhibitors.

The Core Chemical Scaffold: 3,4-Diarylisoxazole Benzenesulfonamide

The pharmacological activity of Valdecoxib is intrinsically linked to its 3,4-diarylisoxazole benzenesulfonamide core. This scaffold is a key pharmacophore found in a variety of NSAIDs.[6] The IUPAC name for Valdecoxib is 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide .[3] It is important to note the para-substitution of the benzenesulfonamide group, as this is critical for its selective COX-2 inhibition. The isomeric form, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, where the sulfonamide group is at the meta position, would exhibit different binding characteristics and biological activity.

The key structural features of Valdecoxib are:

-

Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, which serves as the central scaffold.

-

3-Phenyl Group: A phenyl ring attached to the 3-position of the isoxazole ring.

-

4-Benzenesulfonamide Group: A phenyl ring with a sulfonamide (-SO2NH2) group attached to the 4-position of the isoxazole ring. This group is crucial for COX-2 selectivity.

-

5-Methyl Group: A methyl group at the 5-position of the isoxazole ring.

Caption: Chemical structure of Valdecoxib.

Synthesis of Valdecoxib

Several synthetic routes to Valdecoxib have been reported, with a common strategy involving the construction of the 3,4-diarylisoxazole core.[6][7] A prevalent method involves a [3+2] cycloaddition reaction.

A general synthetic approach is outlined below:

-

Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[7]

-

Isoxazoline Formation: The oxime is deprotonated with a strong base like n-butyllithium, followed by condensation with an acetylating agent such as ethyl acetate to yield an intermediate isoxazoline.[6]

-

Aromatization and Sulfonylation: The isoxazoline can be aromatized to the isoxazole. A key step is the chlorosulfonation of the 4-phenyl ring, typically using chlorosulfonic acid, followed by amination with ammonium hydroxide to introduce the sulfonamide group, yielding Valdecoxib.[6][7]

Caption: Generalized synthetic workflow for Valdecoxib.

Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[3][8][9] Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10] However, COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[10]

By selectively inhibiting COX-2, Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a theoretical advantage of reduced gastrointestinal toxicity compared to non-selective NSAIDs.[1][4] The sulfonamide group of Valdecoxib is a key determinant of its COX-2 selectivity, as it can bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1.[11]

Caption: Simplified signaling pathway of COX enzymes and Valdecoxib's point of inhibition.

Structure-Activity Relationship (SAR) and Pharmacokinetics

The diarylisoxazole scaffold is a privileged structure for COX-2 inhibition. The key SAR insights for Valdecoxib and related analogs are:

-

Sulfonamide Moiety: The para-substituted sulfonamide group is critical for high-affinity binding to the secondary pocket of the COX-2 active site, conferring selectivity over COX-1.[11] Moving the sulfonamide to the meta or ortho position, as in 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, would likely decrease COX-2 selectivity and potency.

-

Central Ring System: The isoxazole ring acts as a suitable scaffold to orient the two aryl groups in a conformation favorable for binding.

-

5-Methyl Group: The methyl group at the 5-position of the isoxazole ring contributes to the overall binding affinity.

Pharmacokinetic Profile:

| Parameter | Value | Reference |

| Oral Bioavailability | ~83% | [9] |

| Time to Peak Plasma Concentration | 2.25 - 3 hours | [9] |

| Plasma Protein Binding | ~98% | [9] |

| Metabolism | Extensively hepatic (CYP3A4 and CYP2C9) | [8] |

| Elimination Half-life | 8-11 hours | [1] |

In Vitro Inhibitory Potency:

| Enzyme | IC50 | Reference |

| COX-2 | 5 nM | [12][13] |

| COX-1 | 140 µM | [12] |

The high ratio of IC50 (COX-1/COX-2) demonstrates the high selectivity of Valdecoxib for the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To determine the inhibitory potency of a compound like Valdecoxib, a common in vitro assay is the measurement of prostaglandin E2 (PGE2) production in a cell-based system.

Objective: To determine the IC50 of a test compound for COX-2.

Materials:

-

Human cell line expressing COX-2 (e.g., lipopolysaccharide-stimulated human whole blood or A549 cells).

-

Test compound (e.g., Valdecoxib).

-

Arachidonic acid (substrate).

-

PGE2 enzyme immunoassay (EIA) kit.

-

Cell culture reagents.

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells at an appropriate density in a multi-well plate.

-

If using an inducible system, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) to induce COX-2 expression.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells and incubate for a specified period (e.g., 30 minutes) to allow for enzyme binding.

-

-

Substrate Addition:

-

Add arachidonic acid to initiate the enzymatic reaction.

-

Incubate for a defined time (e.g., 15 minutes) to allow for PGE2 production.

-

-

Reaction Termination and Sample Collection:

-

Stop the reaction (e.g., by adding a stop solution or by centrifugation).

-

Collect the cell supernatant containing the produced PGE2.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of PGE2 inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.

-

Self-Validation: The protocol should include positive controls (a known COX-2 inhibitor) and negative controls (vehicle only) to ensure the assay is performing correctly. The results should be reproducible across multiple experiments.

Conclusion

Valdecoxib, with its 3,4-diarylisoxazole benzenesulfonamide core, represents a significant achievement in rational drug design for selective enzyme inhibition. The specific arrangement of its functional groups, particularly the para-substituted sulfonamide, is paramount for its high affinity and selectivity for the COX-2 enzyme. While its clinical use was curtailed due to safety concerns, the study of Valdecoxib and its relationship to its core scaffold continues to provide valuable insights for the development of safer and more effective anti-inflammatory agents. The lessons learned from its development and post-market surveillance underscore the complexity of targeting inflammatory pathways and the critical need for comprehensive long-term safety evaluations.

References

-

MIMS Philippines. Valdecoxib: Uses, Dosage, Side Effects and More. [Link]

-

ResearchGate. Chemical structure of Parecoxib and its active metabolite, Valdecoxib. [Link]

-

Wikipedia. Valdecoxib. [Link]

-

National Center for Biotechnology Information. Valdecoxib. PubChem Compound Database. [Link]

-

ClinPGx. valdecoxib. [Link]

-

National Center for Biotechnology Information. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. [Link]

-

PubMed. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. [Link]

-

Valdecoxib. [Link]

-

Medical Dialogues. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

-

PubMed. Valdecoxib: the rise and fall of a COX-2 inhibitor. [Link]

-

ResearchGate. Scheme 1. Novel approach to the synthesis of valdecoxib 1. [Link]

-

PubMed. Valdecoxib, a COX-2-specific Inhibitor, Is an Efficacious, Opioid-Sparing Analgesic in Patients Undergoing Hip Arthroplasty. [Link]

-

PubMed. Valdecoxib: a review. [Link]

-

PubMed. Valdecoxib: A Review of Its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, Dysmenorrhoea and Acute Pain. [Link]

-

Chinese Journal of Modern Applied Pharmacy. Synthesis of Valdecoxib. [Link]

-

ACS Publications. Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. [Link]

-

National Cancer Institute. Definition of valdecoxib. [Link]

-

NIST. Valdecoxib. [Link]

-

Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

-

PubMed. Valdecoxib (Pharmacia). [Link]

Sources

- 1. mims.com [mims.com]

- 2. Valdecoxib - Wikipedia [en.wikipedia.org]

- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 8. ClinPGx [clinpgx.org]

- 9. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. brieflands.com [brieflands.com]

- 11. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

The Ascendant Role of Isoxazole-Containing Benzenesulfonamides in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of the isoxazole ring and the benzenesulfonamide moiety has given rise to a class of compounds with remarkable therapeutic potential. This guide provides an in-depth exploration of isoxazole-containing benzenesulfonamides, navigating through their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy. By elucidating the causal relationships behind experimental choices and grounding claims in robust scientific evidence, this document serves as a vital resource for professionals engaged in the pursuit of novel therapeutics.

The Strategic Union of Two Pharmacophores: Isoxazole and Benzenesulfonamide